2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one
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Overview
Description
2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo oxazepines This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a piperidine ring, and a dibenzo oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the base-promoted synthesis of dibenzo oxazepin-11-amines, which are then further functionalized to introduce the morpholinosulfonyl and piperidine groups . The reaction conditions often require the use of potassium carbonate or potassium phosphate as promoters and can be performed on a large scale .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient and regioselective methods to ensure high yields and purity. Solvent-controlled divergent synthesis is one such method, where the choice of solvent can significantly influence the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dibenzo oxazepine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl and piperidine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo oxazepin-11-amines: These compounds share a similar core structure but lack the morpholinosulfonyl and piperidine groups.
N-arylated dibenzo oxazepin-11-ones: These compounds have an aryl group instead of the morpholinosulfonyl group.
Substituted dibenzo oxazepines: These compounds have various substituents on the dibenzo oxazepine core, leading to different properties and applications.
Uniqueness
2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one is unique due to the presence of both morpholinosulfonyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H25N3O5S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonyl-9-piperidin-1-yl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C22H25N3O5S/c26-22-16-14-21(31(27,28)25-10-12-29-13-11-25)18(24-8-4-1-5-9-24)15-20(16)30-19-7-3-2-6-17(19)23-22/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,23,26) |
InChI Key |
DDTMJMZDFJAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)OC4=CC=CC=C4NC3=O)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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